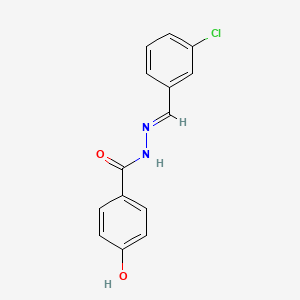![molecular formula C17H21N7O2 B5570108 N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5570108.png)
N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals that include the 1,2,4-triazole ring, a versatile heterocyclic system known for its relevance in medicinal chemistry and materials science due to its unique structural and electronic features.
Synthesis Analysis
The synthesis of related compounds often involves reactions starting from 4-amino-4H-1,2,4-triazole, which reacts with acetyl chloride in dry benzene or other conditions to afford various derivatives (Panchal & Patel, 2011). Various aromatic aldehydes and other reagents are used to introduce different functional groups, yielding a diverse range of triazole derivatives.
Molecular Structure Analysis
Structural characterization is typically performed using spectroscopic methods such as NMR and IR spectroscopy. X-ray diffraction techniques may also be employed to determine the crystal structure, revealing details like hydrogen bonding patterns and molecular conformations (Şahin et al., 2014).
Chemical Reactions and Properties
The 1,2,4-triazole ring in these compounds participates in various chemical reactions, forming different derivatives. These reactions are influenced by the presence of substituents on the triazole ring and the nature of the reacting partners. The resultant compounds often exhibit diverse biological activities (Demirbas et al., 2004).
科学的研究の応用
Synthesis and Structural Analysis
The compound has been utilized in various synthetic processes, particularly in creating triazole derivatives. For example, a study by Ahmed et al. (2016) described the synthesis and spectral analysis of related 1,2,3-triazoles, highlighting the significance of intermolecular hydrogen bonding in stabilizing molecular structures, as seen through crystallographic studies (Ahmed et al., 2016).
Antimicrobial and Antifungal Applications
Compounds similar to the one have been synthesized and evaluated for their antimicrobial activities. Baviskar et al. (2013) investigated a series of thiazolidin-4-one derivatives for potential antimicrobial properties, revealing significant activity against various bacteria and fungi (Baviskar et al., 2013).
Corrosion Inhibition
Novel triazole derivatives, which are structurally related to the compound , have been explored as corrosion inhibitors. Nahlé et al. (2021) demonstrated the efficacy of such derivatives in protecting mild steel against corrosion, supported by electrochemical techniques and density functional theory calculations (Nahlé et al., 2021).
Cancer Research
In the realm of cancer research, derivatives of 1,2,4-triazole have shown promise. Šermukšnytė et al. (2022) synthesized 1,2,4-triazole-3-thiol derivatives, evaluating their impact on cancer cell migration and growth in various cancer cell lines, highlighting potential therapeutic applications (Šermukšnytė et al., 2022).
Neuropharmacological Research
Research into neurokinin-1 receptor antagonists, which includes triazole derivatives, has been conducted to develop orally active, water-soluble drugs for clinical use. Harrison et al. (2001) synthesized a compound with potential efficacy in treating conditions like emesis and depression (Harrison et al., 2001).
特性
IUPAC Name |
N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-2-(3-methyl-5-oxo-1-phenyl-1,2,4-triazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2/c1-3-22-12-19-20-15(22)9-10-18-16(25)11-23-13(2)21-24(17(23)26)14-7-5-4-6-8-14/h4-8,12H,3,9-11H2,1-2H3,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFDNQDWCZKYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1CCNC(=O)CN2C(=NN(C2=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1-azepanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5570038.png)

![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5570055.png)
![N-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5570060.png)
![(1S*,5R*)-6-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5570063.png)
![N-(4-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5570071.png)
![6-{[4-(4-methoxy-2-pyrimidinyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5570085.png)
![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5570093.png)

![N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5570103.png)
![1-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5570115.png)
![N'-({(2S,4S)-4-fluoro-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-N,N-dimethylurea](/img/structure/B5570138.png)
![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5570143.png)